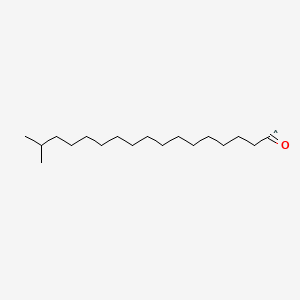
1,1,1-Trifluoro-3,3-dimethoxy-2-propanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Trifluoro-3,3-dimethoxy-2-propanamine is an organic compound with the molecular formula C5H10F3NO2. It is characterized by the presence of trifluoromethyl and dimethoxy groups attached to a propanamine backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-3,3-dimethoxy-2-propanamine typically involves the reaction of 1,1,1-trifluoroacetone with methanol in the presence of an acid catalyst to form 1,1,1-trifluoro-3,3-dimethoxypropane. This intermediate is then reacted with ammonia or an amine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
1,1,1-Trifluoro-3,3-dimethoxy-2-propanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The trifluoromethyl and dimethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed.
Major Products Formed
Oxidation: Formation of trifluoromethyl ketones or carboxylic acids.
Reduction: Production of trifluoromethyl alcohols or amines.
Substitution: Generation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1,1,1-Trifluoro-3,3-dimethoxy-2-propanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,1,1-Trifluoro-3,3-dimethoxy-2-propanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can act as an enzyme inhibitor by binding to active sites or altering enzyme conformation, thereby modulating biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,1-Trifluoro-2-propanamine: Lacks the dimethoxy groups, resulting in different chemical properties and reactivity.
1,1,1-Trifluoro-3-phenyl-2-propanone: Contains a phenyl group instead of dimethoxy groups, leading to distinct applications and reactivity.
Uniqueness
1,1,1-Trifluoro-3,3-dimethoxy-2-propanamine is unique due to the presence of both trifluoromethyl and dimethoxy groups, which confer specific chemical properties such as increased stability and reactivity. These features make it a valuable compound for various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
1314908-64-9 |
|---|---|
Molekularformel |
C5H10F3NO2 |
Molekulargewicht |
173.135 |
IUPAC-Name |
1,1,1-trifluoro-3,3-dimethoxypropan-2-amine |
InChI |
InChI=1S/C5H10F3NO2/c1-10-4(11-2)3(9)5(6,7)8/h3-4H,9H2,1-2H3 |
InChI-Schlüssel |
FCVFYOPROSLUQR-UHFFFAOYSA-N |
SMILES |
COC(C(C(F)(F)F)N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide](/img/structure/B569552.png)
![(2R)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-methylpentanoic acid](/img/structure/B569557.png)
![2-[(Diethylamino)methyl]indole Methiodide](/img/structure/B569558.png)

![3H-[1,2,3]Triazolo[4,5-b]pyridine-5-sulfonamide](/img/structure/B569562.png)

